1-Bromo-3-ethynyl-5-fluorobenzene

Vue d'ensemble

Description

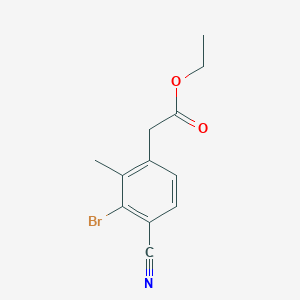

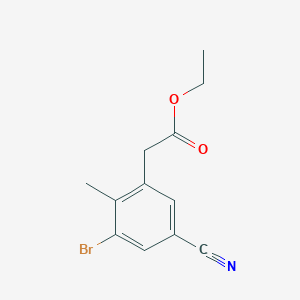

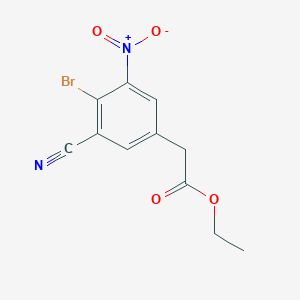

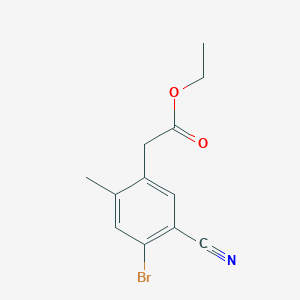

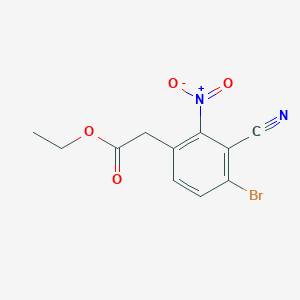

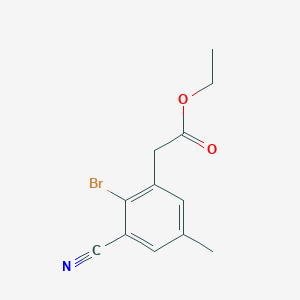

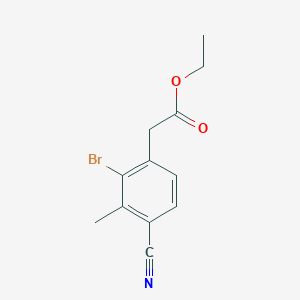

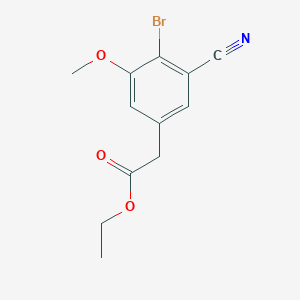

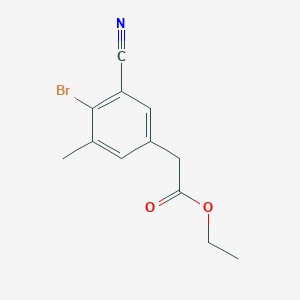

“1-Bromo-3-ethynyl-5-fluorobenzene” is a chemical compound with the molecular formula C8H4BrF . It is an aryl fluorinated building block .

Molecular Structure Analysis

The molecular structure of “1-Bromo-3-ethynyl-5-fluorobenzene” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .

Physical And Chemical Properties Analysis

“1-Bromo-3-ethynyl-5-fluorobenzene” has a molecular weight of 199.02 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 197.94804 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 10 .

Applications De Recherche Scientifique

Applications in Spectroscopy

1-Bromo-3-ethynyl-5-fluorobenzene is subject to photodissociation studies, providing insights into the energy partitioning and anisotropy parameters influenced by the substitution of atoms like fluorine. Such studies are crucial for understanding molecular dynamics and reactions under ultraviolet light, contributing to the fields of photochemistry and molecular physics (Gu et al., 2001).

Applications in Chemical Synthesis

1-Bromo-3-ethynyl-5-fluorobenzene derivatives play a pivotal role in organic synthesis, offering versatile synthons for metallo-organic reactions and palladium-catalyzed couplings. These reactions are essential for creating complex molecules for various applications, including pharmaceuticals and advanced materials (Ermert et al., 2004).

Applications in Molecular Biology

This compound is also instrumental in molecular biology, particularly in the synthesis of oligonucleotides. Derivatives containing 1-Bromo-3-ethynyl-5-fluorobenzene as a nucleobase surrogate exhibit unique hybridization properties, potentially useful in genetic research and biotechnology (Griesang & Richert, 2002).

Mécanisme D'action

Target of Action

Brominated and fluorinated benzene derivatives are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.

Mode of Action

The mode of action of 1-Bromo-3-ethynyl-5-fluorobenzene likely involves its participation in electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

Biochemical Pathways

It’s worth noting that brominated and fluorinated benzene derivatives are often involved in suzuki–miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, and thus, this compound could potentially affect a variety of biochemical pathways depending on the context of its use.

Action Environment

The action, efficacy, and stability of 1-Bromo-3-ethynyl-5-fluorobenzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For instance, the rate of electrophilic aromatic substitution reactions can be influenced by the polarity of the solvent, temperature, and the nature of the electrophile .

Propriétés

IUPAC Name |

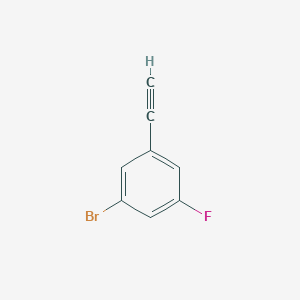

1-bromo-3-ethynyl-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHUIPLPPXKXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-ethynyl-5-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.